molecular formula C18H23N3O3 B14956492 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14956492
M. Wt: 329.4 g/mol
InChI Key: DQRANTHJICDKTO-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure This compound is characterized by the presence of a tetrahydropyran ring, a methoxyphenyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the tetrahydropyran ring through a suitable coupling reaction.

    Formation of the Pyrazole Ring: This step involves the cyclization of a suitable precursor to form the pyrazole ring.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: This compound can be reduced to form corresponding reduced products.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced products, and substitution may yield substituted derivatives.

Scientific Research Applications

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: This compound is investigated for its potential therapeutic applications, such as drug development.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, this compound may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

  • N-(3,4-dimethoxybenzyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine
  • 3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanoic acid

These compounds share similar structural features but may differ in their chemical properties and applications

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H23N3O3/c1-18(2)11-13(8-9-24-18)19-17(22)16-10-15(20-21-16)12-4-6-14(23-3)7-5-12/h4-7,10,13H,8-9,11H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

DQRANTHJICDKTO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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